molecular formula C9H8N2O3 B14410012 3-(4-Nitroanilino)prop-2-enal CAS No. 83250-96-8

3-(4-Nitroanilino)prop-2-enal

Cat. No.: B14410012
CAS No.: 83250-96-8
M. Wt: 192.17 g/mol
InChI Key: MGNIZXONZPYUDN-UHFFFAOYSA-N
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Description

3-(4-Nitroanilino)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a 4-nitroanilino substituent on the propenal backbone. The nitroanilino group (C₆H₅N₂O₂) at the para position distinguishes it from other cinnamaldehyde-like derivatives, such as methoxy- or hydroxy-substituted prop-2-enals. The nitro group’s electron-withdrawing nature likely influences its reactivity, solubility, and biological interactions, though specific data on this compound remain sparse .

Properties

CAS No.

83250-96-8

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-(4-nitroanilino)prop-2-enal

InChI

InChI=1S/C9H8N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h1-7,10H

InChI Key

MGNIZXONZPYUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=CC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitroanilino)prop-2-enal typically involves the reaction of 4-nitroaniline with prop-2-enal under specific conditions. One common method involves the condensation reaction between these two compounds, often facilitated by an acid catalyst to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitroanilino)prop-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can lead to carboxylic acids or other oxidized forms .

Scientific Research Applications

3-(4-Nitroanilino)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Nitroanilino)prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituent Position/Group Molecular Formula Key Properties/Activities Source/References
3-(4-Methoxyphenyl)prop-2-enal 4-methoxyphenyl C₁₀H₁₀O₂ Anticancer, anti-inflammatory Etlingera phytochemical studies
2-Methoxycinnamaldehyde 2-methoxyphenyl C₁₀H₁₀O₂ Natural isolate (e.g., Cassia spp.), antimicrobial potential NMR-driven identification study
3-(4-Hydroxyphenyl)prop-2-enal 4-hydroxyphenyl C₉H₈O₂ Antioxidant, anti-inflammatory Hypothetical (based on analogs in )
3-(4-Nitroanilino)-1-propanol 4-nitroanilino (propanol) C₉H₁₂N₂O₃ Data limited; structural analog NIST report

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and hydroxy groups enhance bioactivity in anti-inflammatory and anticancer contexts , whereas the nitro group (electron-withdrawing) may alter reactivity, stability, and binding affinities. For example, nitroaniline derivatives are often precursors in dye and pharmaceutical synthesis due to their electrophilic character .
  • Substituent Position: Ortho-substituted derivatives (e.g., 2-methoxycinnamaldehyde) exhibit distinct NMR profiles and biological activities compared to para-substituted analogs , suggesting that the para-nitroanilino group in 3-(4-Nitroanilino)prop-2-enal may confer unique steric and electronic properties.
Physicochemical Properties
  • Solubility and Stability: Methoxy and hydroxy derivatives are typically more polar and water-soluble than nitro-substituted analogs, which may exhibit lower solubility due to the nitro group’s hydrophobicity.
  • Spectroscopic Data: NMR studies () emphasize the diagnostic shifts for ortho vs. para substituents in cinnamaldehyde derivatives, which would aid in characterizing this compound’s structure .

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